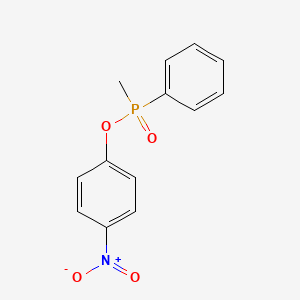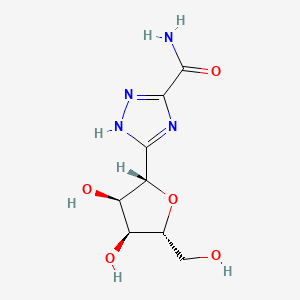
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide is a member of phthalazines.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- A study by Rady and Barsy (2006) described the synthesis of different phthalazine derivatives, including those related to 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide. These derivatives were created from ethyl 2-arylhydrazono-3-butyrates and confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Anticancer and Antimicrobial Activities
- Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of phthalazines, showing inhibition activity against the HCT 116 cancer cell line. This highlights the compound's potential in cancer treatment (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati & H. Bollikolla, 2019).
- Sriram et al. (2009) synthesized novel phthalazinyl derivatives, finding one compound particularly active against mycobacterial species and Mycobacterium tuberculosis isocitrate lyase enzyme. This suggests a role in treating tuberculosis (D. Sriram, P. Yogeeswari, P. Senthilkumar, S. Dewakar, N. Rohit, B. Debjani, Pritesh Bhat, B. Veugopal, V. Pavan & H. M. Thimmappa, 2009).
Structural Elucidation and Characterization
- Ghazzali et al. (2012) conducted structural elucidation of various acetamide derivatives, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, through spectroscopic methods. This contributes to understanding the structural properties of related compounds (Mohamed Ghazzali, A. El‐Faham, A. Abdel-Megeed & K. Al-farhan, 2012).
Potential Analgesic and Antipyretic Properties
- Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This points to the compound's relevance in pain and fever management (Y. Dathu Reddy, C. Venkata Ramana Reddy & P. Dubey, 2014).
Propiedades
Nombre del producto |
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2-(4-methyl-1-oxophthalazin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)19-17(22)11-21-18(23)16-6-4-3-5-15(16)13(2)20-21/h3-10H,11H2,1-2H3,(H,19,22) |
Clave InChI |
MZUOHTIFZLTPBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















